molecular formula C31H28N4O6 B15073495 TAMRA maleimide

TAMRA maleimide

Cat. No.: B15073495
M. Wt: 552.6 g/mol
InChI Key: DAJTYOCTYAARHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA maleimide, 5-isomer: is a derivative of tetramethylrhodamine, a well-known rhodamine dye. This compound is specifically designed for the labeling of thiol groups in biomolecules, such as proteins and peptides. The 5-isomer of this compound is preferred for its high purity and specific reactivity, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA maleimide, 5-isomer involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound, 5-isomer follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: TAMRA maleimide, 5-isomer primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly selective and efficient under physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the reaction is a covalent conjugate of this compound with the thiol-containing biomolecule, resulting in a fluorescently labeled protein or peptide .

Mechanism of Action

Mechanism: The mechanism of action of TAMRA maleimide, 5-isomer involves the formation of a covalent bond between the maleimide group and the thiol group of a biomolecule. This reaction is highly specific and occurs through a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide .

Molecular Targets and Pathways: The primary molecular targets are thiol groups in cysteine residues of proteins and peptides. The reaction pathway involves the formation of a stable thioether linkage, resulting in a fluorescently labeled biomolecule .

Properties

Molecular Formula

C31H28N4O6

Molecular Weight

552.6 g/mol

IUPAC Name

3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38)

InChI Key

DAJTYOCTYAARHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C

Origin of Product

United States

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